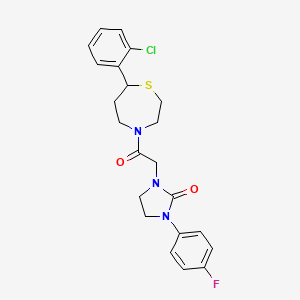
1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O2S and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a complex organic molecule that incorporates a thiazepane ring, chlorophenyl and fluorophenyl substituents, and an imidazolidinone core. This unique structure suggests potential biological activities that are worth exploring in detail.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN3O2S, with a molecular weight of approximately 323.84 g/mol. The presence of halogenated aromatic groups and a thiazepane ring is expected to influence the compound's biological activity significantly.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, particularly in cancer cells.
Biological Activity Overview
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazepane derivatives have shown:
- IC50 Values : Certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent antiproliferative effects.
- Mechanisms of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition and mitochondrial pathway activation .
Antimicrobial Activity
The thiazepane structure has been linked to antimicrobial effects, with studies showing that derivatives can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Neuroactive Properties
Some research suggests that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The presence of the fluorophenyl group may enhance lipophilicity, improving blood-brain barrier penetration.
Propiedades
IUPAC Name |
1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2S/c23-19-4-2-1-3-18(19)20-9-10-25(13-14-30-20)21(28)15-26-11-12-27(22(26)29)17-7-5-16(24)6-8-17/h1-8,20H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICOJKQTNPAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














